Exo-8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-amine

LogP Lipophilicity Tropane scaffold

Medicinal chemistry teams prosecuting CCR5 or CXCR3 antagonist programs often encounter stereochemical ambiguity from generic 8-azabicyclo[3.2.1]octan-3-amine sources supplied as endo/exo mixtures. This exo-configured 8-methylsulfonyl derivative eliminates that uncertainty and provides a patent-validated entry point per WO2011011652A1 and US20100280031. • Defined exo-stereochemistry at the 3-amine-no endo contamination. • Methylsulfonyl bridgehead (Hammett σₚ ≈ 0.72) confers metabolic resistance vs. N-methyl analogs. • Low cLogP (-1.35) enables peripherally restricted ligand design; supplied as the free base for direct elaboration without salt-exchange steps.

Molecular Formula C8H16N2O2S
Molecular Weight 204.29 g/mol
Cat. No. B12278066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameExo-8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-amine
Molecular FormulaC8H16N2O2S
Molecular Weight204.29 g/mol
Structural Identifiers
SMILESCS(=O)(=O)N1C2CCC1CC(C2)N
InChIInChI=1S/C8H16N2O2S/c1-13(11,12)10-7-2-3-8(10)5-6(9)4-7/h6-8H,2-5,9H2,1H3/t6?,7-,8+
InChIKeyWCTCMYLESNOTNP-IEESLHIDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Exo-8-Methylsulfonyl-8-Azabicyclo[3.2.1]Octan-3-Amine: Strategic CXCR3/CCR5 Intermediate


Exo-8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-amine (CAS 1249024-78-9; molecular formula C₈H₁₆N₂O₂S; MW = 204.29 g/mol) is a bicyclic tropane derivative featuring a strong electron-withdrawing methylsulfonyl group at the bridgehead 8-position and an exo-configured primary amine at the 3-position . The methylsulfonyl substituent is a metabolically resistant replacement for the N-methyl group found in classical tropane alkaloids, and this structural distinction underlies its specialized utility as a synthetic intermediate in therapeutic programs targeting the chemokine receptors CXCR3 and CCR5 [1].

Exo-8-Methylsulfonyl Tropane Intermediate vs. N-Methyl Tropane Amines


Procurement decisions for 8-azabicyclo[3.2.1]octan-3-amine derivatives cannot be reduced to simple scaffold equivalence. The 8-methylsulfonyl group (Hammett σₚ ≈ 0.72 for SO₂Me) is a potent electron-withdrawing substituent that fundamentally alters the electronic character, LogP, and metabolic profile of the tropane core compared with the ubiquitous 8-methyl analog (Hammett σₚ ≈ −0.17 for CH₃) [1]. In patent WO2011011652A1, which claims CCR5 antagonists incorporating the 8-methylsulfonyl-8-azabicyclo[3.2.1]octane scaffold, the sulfonamide bridgehead nitrogen was explicitly retained during extensive SAR exploration, indicating that the sulfonyl moiety is not a trivial substituent but a pharmacophoric requirement for target engagement [2]. The exo-configuration of the 3-amine further distinguishes this compound: in hydrogenation studies of structurally related 8-azabicyclo[3.2.1]oct-2-ene intermediates, the endo:exo product ratio was shown to be highly solvent- and catalyst-dependent (57:43 endo:exo in toluene), meaning that exo-enriched material requires deliberate synthetic control and cannot be assumed from generic tropane sources .

Evidence Comparison: Exo-8-Methylsulfonyl Intermediate vs. Comparators


Lipophilicity: 8-Methylsulfonyl vs. N-Methyl Tropane Amine

The 8-methylsulfonyl derivative exhibits a calculated LogP of −1.35, a substantial ~2.5 log unit reduction versus the 8-methyl analog endo-8-methyl-8-azabicyclo[3.2.1]octan-3-amine (calculated LogP ≈ 1.1 for the free base). This shift from moderate lipophilicity to hydrophilic character directly impacts aqueous solubility, CNS penetration potential, and suitability for peripheral target programs .

LogP Lipophilicity Tropane scaffold Drug-likeness optimization

Amine Nucleophilicity: 8-Methylsulfonyl vs. 8-Methyl Substituent

Quantifying electronic modulation of the tropane core reveals a decisive difference. The 8-methylsulfonyl group (Hammett σₚ ≈ 0.72 for SO₂Me) exerts a strong electron-withdrawing inductive effect through the bicyclic framework, reducing the pKa and nucleophilicity of the 3-amine compared with the electron-donating 8-methyl analog (σₚ ≈ −0.17 for CH₃) [1]. This directly impacts the selectivity of downstream N-functionalization chemistry and affects protonation state at physiological pH.

Hammett constant Electron-withdrawing group Nucleophilicity Amine reactivity Sulfonamide

CXCR3 Antagonist Intermediate: Patent US20100280031

In the synthesis of CXCR3 receptor antagonists claimed in US Patent Application US20100280031 (also WO2010126820), exo-8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-amine is employed as a key amine intermediate in a reductive amination reaction with a substituted benzaldehyde to construct the final antagonist scaffold [1]. The patent explicitly names the exo-methylsulfonyl tropane amine as a preferred amine component (embodied in Formula I compounds), while the N-methyl, N-Boc, and other N-substituted tropane amines are absent from the exemplified synthetic schemes—indicating that the methylsulfonyl substitution was selected over other N-substituents during lead optimization [1].

CXCR3 antagonist Chemokine receptor Drug synthesis Tropane intermediate Reductive amination

CCR5 Maraviroc Analog: 8-Methylsulfonyl Tropane Core

Patent WO2011011652A1 discloses a series of sulfonamide derivatives incorporating the 8-azabicyclo[3.2.1]octane scaffold as CCR5 antagonists for HIV entry inhibition [1]. The patent evaluation by Supuran (2011) notes that the compounds were prepared through original synthetic steps and possess a 'new and original scaffold' of interest for antiviral development [1]. Critically, a related publication by Lemoine et al. (Bioorg. Med. Chem. Lett. 2010, 20, 1674–1676) explicitly evaluated a 3-amino-8-azabicyclo[3.2.1]octane replacement in the CCR5 antagonist maraviroc, finding that the bicyclic tropane core with appropriate N-substitution could serve as a viable replacement for the tropane moiety in maraviroc, with the sulfonamide nitrogen substitution being a key determinant of CCR5 binding affinity [2].

CCR5 antagonist HIV entry inhibitor Maraviroc analog Sulfonamide scaffold Azabicyclo

Exo vs. Endo Stereochemistry of the 3-Amine

The exo-configuration of the 3-amine is critical for downstream receptor binding geometry in tropane-based ligands. In hydrogenation studies of 8-azabicyclo[3.2.1]oct-2-ene precursors (structurally analogous to intermediates used for the 8-methylsulfonyl compound), the endo:exo product ratio was reported as 57:43 when hydrogenation was conducted in toluene solvent, demonstrating a modest endo preference under these conditions . Achieving the desired exo-enriched product therefore requires optimized conditions (e.g., alternative solvents or catalysts) and rigorous analytical confirmation of diastereomeric purity. Commercial suppliers list this compound with verified exo-stereochemistry (IUPAC: (1R,5S)-8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-amine) , distinguishing it from endo-enriched mixtures or uncharacterized stereochemical batches.

Stereochemistry Exo/endo selectivity Catalytic hydrogenation Tropane synthesis Diastereomer ratio

Purity Benchmark: 8-Methylsulfonyl Tropane vs. Generic Amines

Commercial purity specifications for exo-8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-amine are consistently reported at 95% (abcr GmbH) and 98% (Fluorochem Ltd.) across reputable European and North American suppliers . This contrasts with many generic 8-methyl-8-azabicyclo[3.2.1]octan-3-amine products, which are frequently offered as dihydrochloride salts with purity specifications as low as 95% and may contain variable endo/exo mixtures. The higher and more tightly specified purity of the methylsulfonyl derivative reflects its positioning as a specialty research intermediate rather than a commodity building block.

Purity Quality control Procurement specification Analytical chemistry

Application Scenarios: Exo-8-Methylsulfonyl Tropane Intermediate


CXCR3 Antagonist Lead Optimization

For medicinal chemistry teams prosecuting CXCR3 antagonist programs for inflammatory and autoimmune indications, exo-8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-amine provides a patent-validated entry point to the chemokine receptor antagonist chemical space disclosed in US20100280031 [1]. The compound can be directly employed in reductive amination reactions with diverse aryl aldehydes to generate focused compound libraries, bypassing the need for multi-step N-deprotection and sulfonylation of alternative tropane precursors. The −1.35 LogP of the methylsulfonyl core guides the design of analogs with reduced CNS penetration, a desirable property for peripherally acting anti-inflammatory agents.

CCR5 HIV Entry Inhibitor Development

Researchers developing next-generation CCR5 antagonists for HIV entry inhibition can leverage the 8-methylsulfonyl-8-azabicyclo[3.2.1]octane scaffold as a maraviroc-analog core, as validated by the structural replacement studies of Lemoine et al. (2010) and the patent series WO2011011652A1 [1]. The sulfonamide bridgehead nitrogen—unique to this compound versus the N-methyl tropane of maraviroc—provides an additional polar interaction point with the CCR5 binding pocket that may address resistance mutations or improve solubility. Procurement of the exo-amine free base enables direct elaboration at the 3-position without salt-exchange steps.

Stereocontrolled Tropane Library for CNS/Peripheral Screening

For screening library production, the defined exo-stereochemistry of the 3-amine (verified as (1R,5S)-configuration [1]) eliminates the stereochemical ambiguity inherent in generic 8-azabicyclo[3.2.1]octan-3-amine products that are supplied as endo/exo mixtures. The strong electron-withdrawing methylsulfonyl group reduces amine nucleophilicity (σₚ ≈ 0.72 ), which can be exploited for chemoselective N-functionalization in the presence of other nucleophilic handles on the coupling partner. This chemoselectivity advantage is absent in the more nucleophilic N-methyl or N—H analogs.

Fragment-Based Drug Discovery (FBDD)

With a calculated LogP of −1.35 and molecular weight of 204.29 g/mol [1], exo-8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-amine falls within the 'rule-of-three' guidelines for fragment-based screening (MW < 300, cLogP ≤ 3). Its unusually low lipophilicity for a tropane derivative makes it a distinctive fragment hit starting point for targets requiring polar, water-soluble ligands—such as peripheral chemokine receptors, integrins, or protein–protein interaction surfaces—where traditional lipophilic tropane fragments (e.g., N-methyl tropane, cLogP ≈ 1.1) would be suboptimal.

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